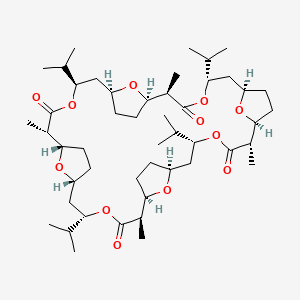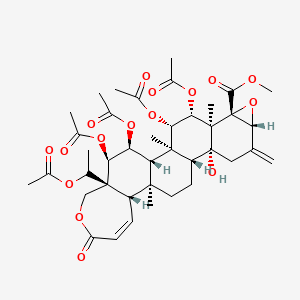
Aspaoligonin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aspaoligonin B is a natural product found in Asparagus oligoclonos with data available.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Properties
Aspaoligonin B has been identified as a steroidal saponin isolated from the rhizomes of Asparagus oligoclonos. Research has shown that this compound exhibits cytotoxic properties against human tumor cell lines. This suggests its potential use in cancer research and treatment strategies, particularly for its ability to inhibit the growth of cancerous cells (Kim et al., 2005).
Role in Vase Life Extension of Flowers
Although not directly related to this compound, studies on compounds like diphenylamine, used in prolonging the vase life of flower spikes, highlight the importance of exploring various natural compounds for agricultural and horticultural applications. This can provide insights into how this compound and similar compounds might influence plant growth and longevity (Rida, 2019).
Hepatotoxicity Studies
While this compound itself is not directly linked to hepatotoxicity studies, research on other natural compounds can inform us about potential toxic effects and safety profiles of similar compounds. Understanding the hepatotoxic properties of various substances is crucial for ensuring the safety and efficacy of natural compounds in therapeutic applications (Lin et al., 2015).
Eigenschaften
Molekularformel |
C44H72O17 |
|---|---|
Molekulargewicht |
873 g/mol |
IUPAC-Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8S,9S,12S,13S,16S,18R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C44H72O17/c1-19-8-13-43(55-17-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)57-40-37(60-38-33(50)31(48)27(46)18-54-38)35(52)36(28(16-45)58-40)59-39-34(51)32(49)30(47)20(2)56-39/h19-40,45-53H,6-18H2,1-5H3/t19-,20-,21+,22+,23-,24+,25-,26-,27+,28+,29-,30-,31-,32+,33+,34+,35-,36+,37+,38-,39-,40+,41-,42-,43+,44+/m0/s1 |
InChI-Schlüssel |
PDZAPEHDSGAIHT-GIGASQICSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C)C)O)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(CO9)O)O)O)C)C)O)C)OC1 |
Synonyme |
(25S*)-5beta-spirostan-3beta,17alpha-diol 3-O-alpha-L-rhamnopyanosyl (1-4)-(beta-D-xylopyranosyl-(1-2))-beta-D-glucopyranoside aspaoligonin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(E)-2-isocyanoethenyl]-1H-indole](/img/structure/B1246383.png)










![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-phenylpropanoic acid](/img/structure/B1246402.png)

![(1S,2S,3E,5E,7E,10S,11S,12S)-12-[(2R,4E,6E,8Z,10R,12E,14E,16Z,18S,19Z)-10,18-Dihydroxy-12,16,19-trimethyl-11,22-dioxooxacyclodocosa-4,6,8,12,14,16,19-heptaen-2-YL]-2,11-dihydroxy-1,10-dimethyl-9-oxotrideca-3,5,7-trien-1-YL 6-deoxy-2,4-DI-O-methyl-beta-L-galactopyranoside](/img/structure/B1246405.png)